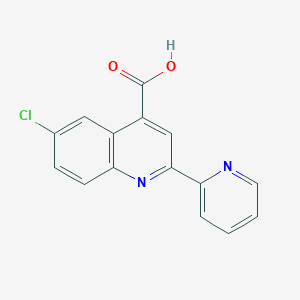
6-氯-2-(吡啶-2-基)喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula CHClNO . It is a heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest in medicinal chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 157.555 Da, and the monoisotopic mass is 156.993057 Da .Chemical Reactions Analysis
Quinoline and its analogues are known to undergo various chemical reactions. The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” include a molecular formula of CHClNO and an average mass of 157.555 Da .科学研究应用
腐蚀抑制
喹啉及其衍生物,包括结构与6-氯-2-(吡啶-2-基)喹啉-4-羧酸相关的化合物,已被广泛研究其抗腐蚀性能。这些化合物通过配位键形成与表面金属原子高度稳定的螯合络合物,展现出对金属腐蚀的有效性。喹啉衍生物的富电子性归因于其高电子密度和极性取代基的存在,有助于它们在金属表面上的吸附,从而提供腐蚀保护。这种应用在新材料和技术的开发中具有重要意义,旨在延长各种工业环境中金属组件的使用寿命(Verma, Quraishi, & Ebenso, 2020)。
光电材料
对喹唑啉的研究,这是与喹啉衍生物密切相关的一类化合物,显示出在光电材料中具有有前途的应用。将喹唑啉和嘧啶片段整合到π-扩展的共轭系统中,被高度重视,用于创造新型光电材料。这些材料在电子器件、发光元件、光电转换元件和图像传感器中找到应用。具体而言,喹唑啉衍生物被用于制备有机发光二极管(OLEDs)的材料,包括高效的红色磷光OLEDs和用于非线性光学材料和色度pH传感器的材料。这些衍生物的多样功能突显了它们在推动光电技术和开发具有特定应用特性的新材料方面的潜力(Lipunova, Nosova, Charushin, & Chupakhin, 2018)。
杂环化合物的合成
喹啉衍生物的多功能性在它们在合成其他杂环化合物中得到进一步展示。特别是丙炔醇,在有机合成中作为关键构建块,为构建多环系统(包括吡啶、喹啉和异喹啉等杂环)提供了独特的反应性。这些杂环在药物化学和药物发现中至关重要,在制药、抗生素、染料和农药等领域找到应用。采用喹啉衍生物作为反应物的新合成策略的发展,展示了有机合成的持续进步,旨在更高效、更快速地生成这些重要的环状系统(Mishra, Nair, & Baire, 2022)。
羧酸对生物催化剂的抑制
在生物可再生化学品的背景下,羧酸与生物催化剂的相互作用是一个关键研究领域。了解羧酸与生物催化剂的相互作用,包括与喹啉衍生物相关的羧酸,对于制定增强微生物鲁棒性的策略至关重要。这种知识有助于工程菌株,提高其在工业过程中的性能,特别是在生产生物可再生燃料和化学品方面。羧酸对微生物的抑制作用突显了需要代谢工程方法来增强耐受性并保持生产力的需求(Jarboe, Royce, & Liu, 2013)。
未来方向
The future directions in the research of quinoline and its analogues involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
属性
IUPAC Name |
6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNUGLTULFDQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397520 |
Source


|
| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
667412-62-6 |
Source


|
| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

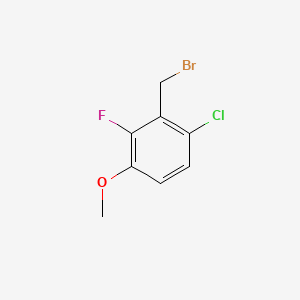
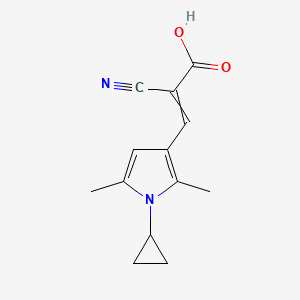
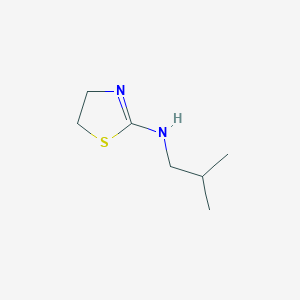
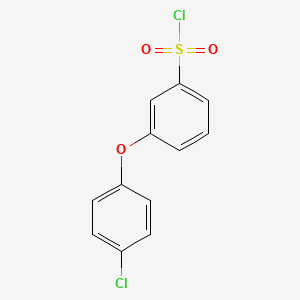
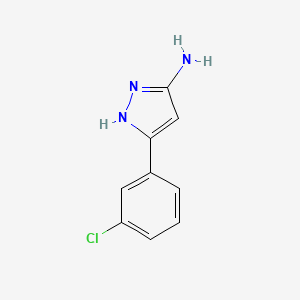
![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
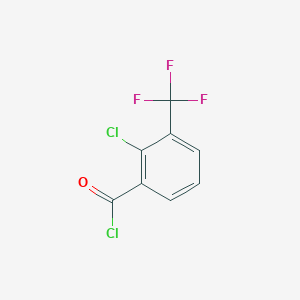

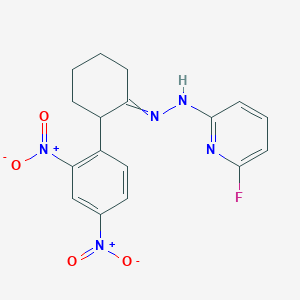
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)
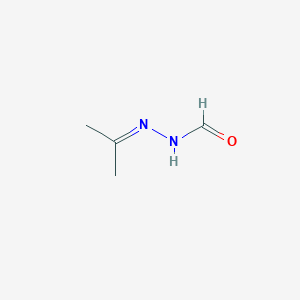
![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)
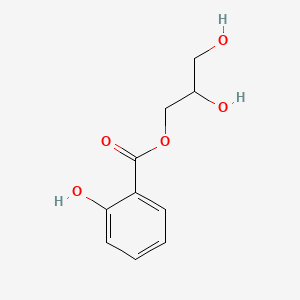
![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)